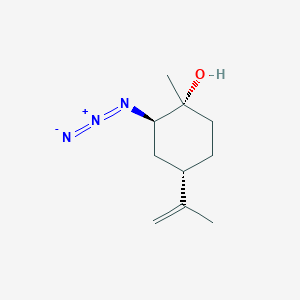![molecular formula C18H15BO2 B15161587 2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole CAS No. 143969-38-4](/img/structure/B15161587.png)
2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole is an organic compound that features a benzodioxaborole core with a naphthyl group attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole typically involves the reaction of naphthalen-2-yl ethylamine with benzodioxaborole derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where the naphthyl group is introduced to the benzodioxaborole core . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield boronic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can result in the formation of various substituted benzodioxaborole derivatives.
Wissenschaftliche Forschungsanwendungen
2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Wirkmechanismus
The mechanism of action of 2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Naphthalen-1-yl)ethyl 2-acetoxybenzoate: This compound has a similar naphthyl group but differs in its ester functionality.
Di(naphthalen-2-yl)-1,2-diphenylethene: This compound features a naphthyl group and is used in the development of fluorescent polymers.
Uniqueness
2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole is unique due to its benzodioxaborole core, which imparts distinct chemical and physical properties. This core structure allows for versatile chemical modifications and applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
143969-38-4 |
|---|---|
Molekularformel |
C18H15BO2 |
Molekulargewicht |
274.1 g/mol |
IUPAC-Name |
2-(1-naphthalen-2-ylethyl)-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C18H15BO2/c1-13(19-20-17-8-4-5-9-18(17)21-19)15-11-10-14-6-2-3-7-16(14)12-15/h2-13H,1H3 |
InChI-Schlüssel |
XBHQGWHAYRSRFZ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC2=CC=CC=C2O1)C(C)C3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde](/img/structure/B15161514.png)
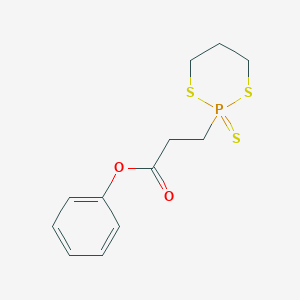
![Benzamide, N-[2-(2-bromophenyl)ethyl]-2-iodo-](/img/structure/B15161520.png)
![Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-](/img/structure/B15161526.png)
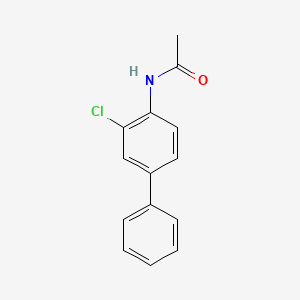

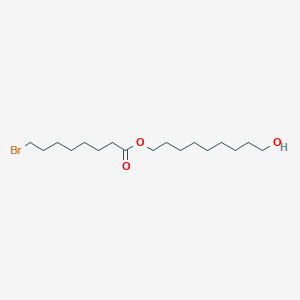
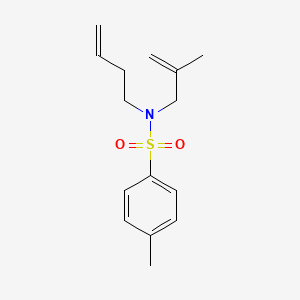
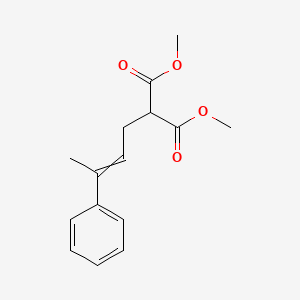
![N-[3-(Methoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B15161553.png)
acetate](/img/structure/B15161557.png)

![1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene](/img/structure/B15161565.png)
